molecular formula C16H18FN3O2 B2357894 N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide CAS No. 1797805-28-7

N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide

カタログ番号 B2357894
CAS番号: 1797805-28-7
分子量: 303.337
InChIキー: LWELMZJHSHDRIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide, also known as CPP-115, is a compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which has been shown to have a range of beneficial effects on neurological and psychiatric disorders.

作用機序

N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which has been shown to have a range of beneficial effects on neurological and psychiatric disorders. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By increasing GABA levels, this compound can help to reduce neuronal activity and promote relaxation and calmness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. This increase in GABA levels has been shown to have a range of beneficial effects on neurological and psychiatric disorders. For example, GABA has been shown to have anticonvulsant properties, making this compound a potential treatment for epilepsy. In addition, GABA has been shown to have anxiolytic and antidepressant effects, making this compound a potential treatment for anxiety and depression.

実験室実験の利点と制限

One of the main advantages of N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide for lab experiments is its potent and selective inhibition of GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained increases in GABA levels in vivo.

将来の方向性

There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide. One area of interest is the potential use of the compound as a treatment for cognitive disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models, and further research is needed to determine its potential efficacy in humans. Another area of interest is the development of more potent and selective GABA transaminase inhibitors, which could lead to the development of more effective treatments for neurological and psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

合成法

N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of cyclohexanone with ethyl 2-bromoacetate to form ethyl 2-cyclohexylacetoacetate. This intermediate is then converted to N-(1-cyanocyclohexyl)-2-oxoacetamide through a series of reactions involving the addition of cyanide and the removal of the ethyl group. Finally, the 3-fluorophenylformamide group is added to the compound to form this compound.

科学的研究の応用

N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have a range of beneficial effects on neurological and psychiatric disorders, including epilepsy, anxiety, and depression. In addition, this compound has been shown to improve cognitive function in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease.

特性

IUPAC Name

N-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c17-13-6-4-5-12(9-13)15(22)19-10-14(21)20-16(11-18)7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWELMZJHSHDRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。